molecular formula C7H14Br2 B1266688 3,3-Bis(bromomethyl)pentane CAS No. 67969-84-0

3,3-Bis(bromomethyl)pentane

Cat. No.: B1266688
CAS No.: 67969-84-0
M. Wt: 257.99 g/mol
InChI Key: ZIQNZEFIQWBNHV-UHFFFAOYSA-N
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Description

3,3-Bis(bromomethyl)pentane is an organic compound with the molecular formula C7H14Br2. It is also known as 1,3-Dibromo-2,2-diethylpropane. This compound is characterized by the presence of two bromomethyl groups attached to the third carbon of a pentane chain. It is a colorless to pale yellow liquid at room temperature and is used in various chemical synthesis processes .

Scientific Research Applications

3,3-Bis(bromomethyl)pentane is utilized in various scientific research fields:

Safety and Hazards

The safety data sheet (SDS) for 3,3-Bis(bromomethyl)pentane can be found online . It’s important to handle this chemical with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Bis(bromomethyl)pentane can be synthesized through the bromination of 3,3-dimethylpentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under reflux conditions in a solvent like carbon tetrachloride .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar bromination reactions but may use continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure complete bromination and minimize by-products .

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under strong basic conditions, it can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

    Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide in ethanol or tert-butanol.

Major Products:

Mechanism of Action

The mechanism of action of 3,3-Bis(bromomethyl)pentane primarily involves its reactivity as a dibromoalkane. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new carbon-heteroatom bonds. In elimination reactions, the compound forms alkenes through the removal of hydrogen bromide (HBr) under basic conditions .

Comparison with Similar Compounds

  • 1-Bromo-2-ethylbutane
  • 1-(Bromomethyl)adamantane
  • Pentaerythrityl tetrabromide
  • 1-Bromo-2-methylbutane
  • 1-Bromo-2-methylpentane

Comparison: 3,3-Bis(bromomethyl)pentane is unique due to the presence of two bromomethyl groups on the same carbon atom, which imparts distinct reactivity patterns compared to other mono-bromoalkanes. This dual functionality allows for more versatile synthetic applications, particularly in the formation of cyclic compounds and multi-functionalized molecules .

Properties

IUPAC Name

3,3-bis(bromomethyl)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14Br2/c1-3-7(4-2,5-8)6-9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQNZEFIQWBNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7070927
Record name Pentane, 3,3-bis(bromomethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67969-84-0
Record name 3,3-Bis(bromomethyl)pentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67969-84-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentane, 3,3-bis(bromomethyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane, 3,3-bis(bromomethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentane, 3,3-bis(bromomethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-bis(bromomethyl)pentane
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